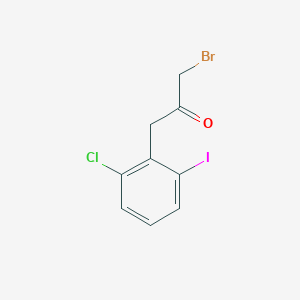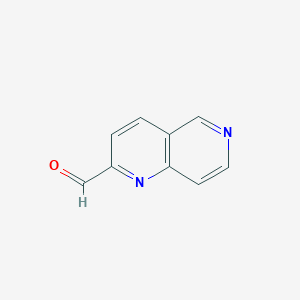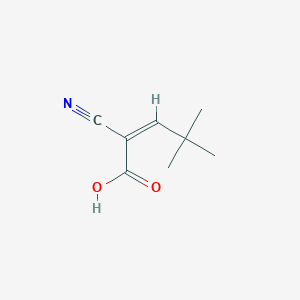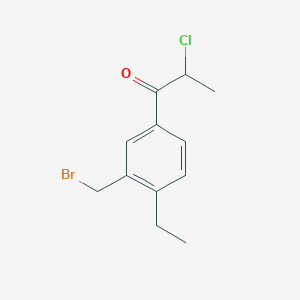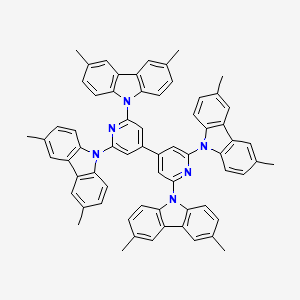
2,6,2',6'-Tetra(3,6-dimethylcarbazol-9-yl)-4,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core substituted with four 3,6-dimethylcarbazol-9-yl groups, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 3,6-dimethylcarbazole: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of 4,4’-bipyridine: This bipyridine core can be synthesized through coupling reactions, such as the Ullmann reaction, using pyridine derivatives.
Substitution Reaction: The final step involves the substitution of the bipyridine core with 3,6-dimethylcarbazol-9-yl groups under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium on carbon, in the presence of appropriate ligands and bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives, depending on the substituents introduced.
科学的研究の応用
2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties.
作用機序
The mechanism of action of 2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine depends on its application. For instance:
As a Ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can exhibit unique catalytic or electronic properties.
In Biological Systems: It may interact with specific biomolecules, altering their function or providing a fluorescent signal for imaging purposes.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without carbazole substitution.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3,6-Dimethylcarbazole: The carbazole moiety without the bipyridine core.
Uniqueness
2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine is unique due to its combination of the bipyridine core and multiple carbazole groups, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific coordination chemistry or electronic characteristics.
特性
分子式 |
C66H52N6 |
|---|---|
分子量 |
929.2 g/mol |
IUPAC名 |
9-[4-[2,6-bis(3,6-dimethylcarbazol-9-yl)pyridin-4-yl]-6-(3,6-dimethylcarbazol-9-yl)pyridin-2-yl]-3,6-dimethylcarbazole |
InChI |
InChI=1S/C66H52N6/c1-37-9-17-55-47(25-37)48-26-38(2)10-18-56(48)69(55)63-33-45(34-64(67-63)70-57-19-11-39(3)27-49(57)50-28-40(4)12-20-58(50)70)46-35-65(71-59-21-13-41(5)29-51(59)52-30-42(6)14-22-60(52)71)68-66(36-46)72-61-23-15-43(7)31-53(61)54-32-44(8)16-24-62(54)72/h9-36H,1-8H3 |
InChIキー |
KXTBGMKCOWZZAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC(=CC(=N4)N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)C8=CC(=NC(=C8)N9C1=C(C=C(C=C1)C)C1=C9C=CC(=C1)C)N1C2=C(C=C(C=C2)C)C2=C1C=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


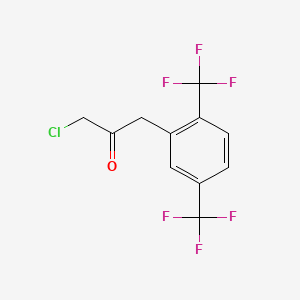
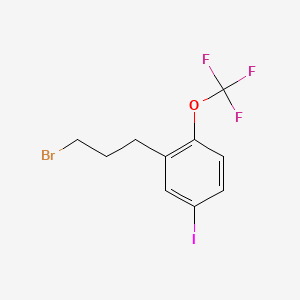
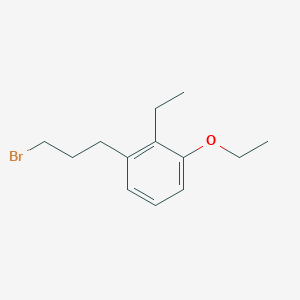
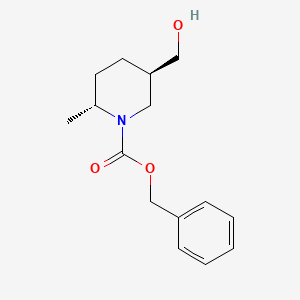
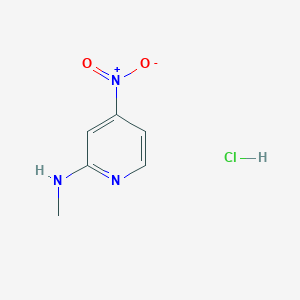
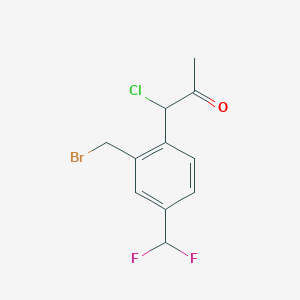
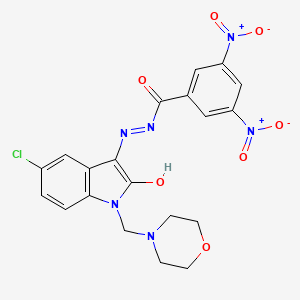
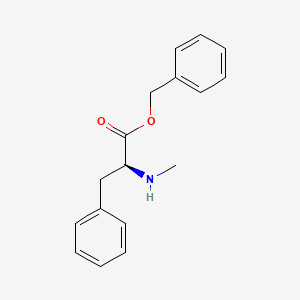
![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)
